[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. The structure includes a 4-methylphenyl substituent at the 5-position of the thienopyrimidine ring and an acetic acid moiety at the 3-position, which is protonated as a hydrochloride salt. The hydrochloride salt enhances solubility, making it more suitable for pharmacological studies compared to free acid forms.
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S.ClH/c1-9-2-4-10(5-3-9)11-7-21-14-13(11)15(20)17(8-16-14)6-12(18)19;/h2-5,7-8H,6H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVAXMKONVZYKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid hydrochloride, with the CAS number 1052546-59-4, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C15H12N2O3S·HCl
- Molecular Weight : 336.79 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives have shown varying degrees of activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. aureus | Moderate |
| Compound B | E. coli | Strong |
| This compound | Bacillus subtilis | Moderate |
The compound's effectiveness in inhibiting bacterial growth suggests its potential as a lead compound for developing new antimicrobial agents.
Enzyme Inhibition
In addition to its antimicrobial properties, the compound has been evaluated for its ability to inhibit key enzymes. Studies have shown that various thieno[2,3-d]pyrimidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease.
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 12.5 |
| Urease | Non-competitive | 8.9 |
These findings indicate that this compound may be beneficial in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections.
Case Studies
- Antimicrobial Screening : A study conducted on a series of thieno[2,3-d]pyrimidine derivatives demonstrated significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The compound was noted for its moderate efficacy in comparison to established antibiotics.
- Enzyme Inhibition Studies : Research focused on the inhibition of AChE revealed that the compound exhibited competitive inhibition with an IC50 value of 12.5 µM, indicating potential use in neurodegenerative disease management.
Comparison with Similar Compounds
Anti-Cancer Potential
Compounds with thieno[2,3-d]pyrimidine cores, such as [5-(thiophen-2-yl)-4-oxo...]acetohydrazide (), exhibit in vitro anti-breast cancer activity. The hydrazide side chain facilitates the formation of hydrazone and thiazolidinone derivatives, which show improved cytotoxicity profiles . The target compound’s 4-methylphenyl group may similarly enhance hydrophobic interactions with kinase domains, as seen in related structures targeting Fms-related receptor tyrosine kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
